

# Rocbrutinib progression-free survival 18 months

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## Compound Focus: Rocbrutinib

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## Rocbrutinib Clinical Trial Data (ASH 2024)

Metric	Result
Trial Phase	Phase 1 [1]
Patient Population	Relapsed/Refractory CLL (All patients had prior covalent BTKi treatment) [1]
Primary Endpoint	Progression-Free Survival (PFS) at 18 months [1]
Overall PFS at 18 Months	69% [1]
PFS at 18 Months (Dose $\geq$ 200 mg)	77% [1]
Overall Response Rate (ORR) in patients with BTK mutations	78% [1]
Common Side Effects (>20% of patients)	Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue [1]
Notable Absence of Specific Side Effects	No cases of atrial fibrillation or hypertension were reported [1]

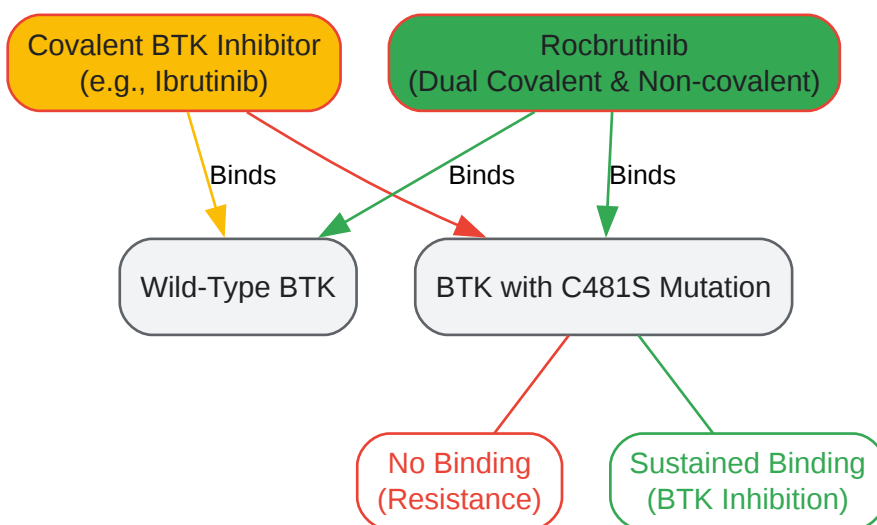
## Experimental Protocol and Trial Design

The data comes from a **phase 1 clinical trial** of **rocbrutinib** in patients with relapsed/refractory B-cell cancers, primarily CLL [1].

- **Objectives:** The primary objective was to assess the safety, tolerability, and determine the recommended phase 2 dose of **rocbrutinib**. Efficacy measures, including progression-free survival, were key secondary outcomes [1].
- **Study Design:** This was a **dose-escalation study**. Patients received oral **rocbrutinib** at doses ranging from 150 mg to 300 mg once daily until disease progression or unacceptable toxicity occurred [1].
- **Participants:** The trial enrolled 50 patients, 47 of whom had CLL. All participants had been previously treated with a covalent BTK inhibitor (e.g., ibrutinib, acalabrutinib, zanubrutinib), and some had also received a non-covalent BTK inhibitor (e.g., pirtobrutinib) [1].
- **Methodology for Efficacy Assessment:** Treatment response and disease progression were evaluated according to standardized criteria for CLL (likely iwCLL guidelines), though the specific criteria are not detailed in the summary. The 18-month PFS rate represents the proportion of patients who were alive and free from disease progression at that time point [1].

## Mechanism of Action and Differentiation

**Rocbrutinib's** efficacy, particularly in patients who have failed prior BTK inhibitor therapy, is attributed to its unique mechanism of action. The following diagram illustrates how it overcomes a common resistance mutation.



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As the diagram shows, **rocbrutinib** is a **next-generation BTK inhibitor** that functions as a **dual covalent and non-covalent inhibitor** [1]. This allows it to effectively bind to and inhibit:

- **Wild-type BTK**
- **BTK with the C481S mutation**, which is a common resistance mutation to earlier covalent BTK inhibitors
- **BTK with other non-C481 mutations** [1]

## Important Considerations and Data Limitations

For researchers and drug development professionals, these context points are critical:

- **Early-Stage Data:** The results are from a phase 1 trial, which primarily focuses on safety and dosing. Larger efficacy trials are still needed to confirm these findings [1].
- **Lack of Direct Comparisons:** The data for **rocbrutinib** exists in a different clinical context (heavily pre-treated patients) compared to the historic data for established BTK inhibitors, which are often tested in less resistant populations. **No head-to-head clinical trials comparing rocbrutinib directly with other BTK inhibitors were identified.**
- **Maturity of Data:** The 18-month PFS for **rocbrutinib** is an initial readout. Mature overall survival (OS) data is not yet available.

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## References

1. - a Dual Covalent and Non-Covalent BTK... - CLL Society Rocbrutinib [cllsociety.org]

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